![molecular formula C25H18 B150719 9,9-Diphenylfluorene CAS No. 20302-14-1](/img/structure/B150719.png)
9,9-Diphenylfluorene
Overview
Description
9,9-Diphenylfluorene is an organic compound with the molecular formula C25H18 . It has a molecular weight of 318.41 . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of 9,9-Diphenylfluorene involves solution polycondensation reactions . It can also be synthesized by Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of 9,9-Diphenylfluorene consists of a fluorene core with two phenyl groups attached at the 9-position . The compound has a linear formula of C25H18 .Chemical Reactions Analysis
While specific chemical reactions involving 9,9-Diphenylfluorene are not detailed in the search results, it’s known that fluorene compounds are generally involved in various organic reactions. For instance, they can participate in Suzuki coupling reactions .Physical And Chemical Properties Analysis
9,9-Diphenylfluorene is a solid at 20°C . It has a melting point of 224.0 to 228.0°C and a boiling point of 438.9±40.0°C . It is soluble in toluene .Scientific Research Applications
Polymer Synthesis
9,9-Diphenylfluorene: is used in the synthesis of aromatic poly(amideimide)s. These polymers contain 9,9-diphenylfluorene moieties and amide units in the main chain, which are synthesized through solution polycondensation reactions .
Photophysical Processes
This compound is involved in unique photophysical processes such as Aggregation‐Induced Delayed Fluorescence (AIDF). Materials exhibiting AIDF show weak fluorescence with negligible delayed components in solutions, indicating a potential application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Organic Semiconductor Building Blocks
9,9-Diphenylfluorene: serves as a building block for organic semiconductors. It’s used to control the color of emissions by varying the conjugation length of the oligothiophene core in thiophene-based semiconductors .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the synthesis of organic light-emitting diodes (oleds) , suggesting that its targets could be the components involved in light emission in these devices.
Mode of Action
9,9-Diphenylfluorene is involved in the generation of Aggregation-Induced Delayed Fluorescence (AIDF) in OLEDs . This process involves the compound interacting with its targets to emit light.
Biochemical Pathways
Its role in oleds suggests it may influence the pathways related to light emission in these devices .
Result of Action
The primary result of 9,9-Diphenylfluorene’s action is the generation of light in OLEDs . This is achieved through the process of Aggregation-Induced Delayed Fluorescence .
Action Environment
The action of 9,9-Diphenylfluorene is influenced by environmental factors such as temperature . It is stable under general conditions but can decompose under high temperature or high energy conditions to produce harmful substances .
properties
IUPAC Name |
9,9-diphenylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXUNGELBDWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328736 | |
Record name | 9,9-diphenylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20302-14-1 | |
Record name | 20302-14-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9-diphenylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-Diphenylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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